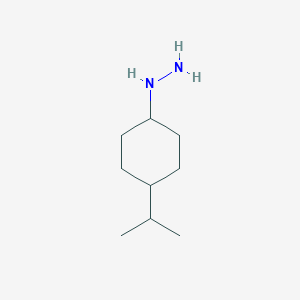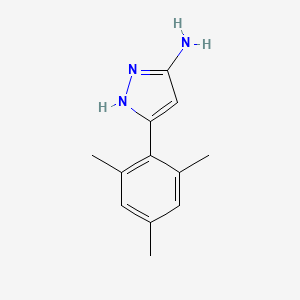
5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine typically involves the condensation of 2,4,6-trimethylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the purity of the final product.
化学反応の分析
Types of Reactions
5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophilic reagent used.
科学的研究の応用
5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The presence of the 2,4,6-trimethylphenyl group enhances its binding affinity and selectivity towards certain biological targets, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,4,6-trimethylphenylhydrazine: A precursor in the synthesis of 5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine.
1H-pyrazol-3-amine: Lacks the 2,4,6-trimethylphenyl group, resulting in different chemical and biological properties.
2,4,6-trimethylphenylpyrazole: Similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
The presence of the 2,4,6-trimethylphenyl group in this compound imparts unique steric and electronic effects, making it distinct from other pyrazole derivatives. These effects influence its reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
501902-69-8 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC名 |
5-(2,4,6-trimethylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-7-4-8(2)12(9(3)5-7)10-6-11(13)15-14-10/h4-6H,1-3H3,(H3,13,14,15) |
InChIキー |
UCWTYVPNSZIIOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=NN2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride dihydrate](/img/structure/B12446146.png)
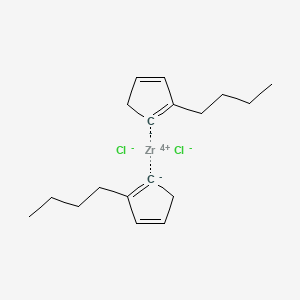

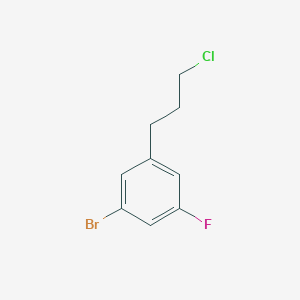
![tert-butyl N-[(E)-hexylideneamino]carbamate](/img/structure/B12446159.png)
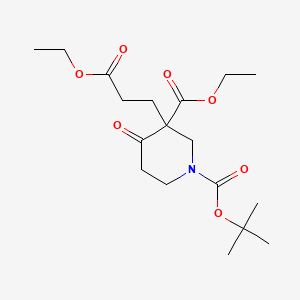
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)
![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
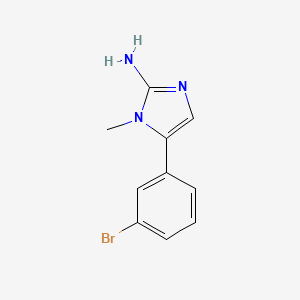
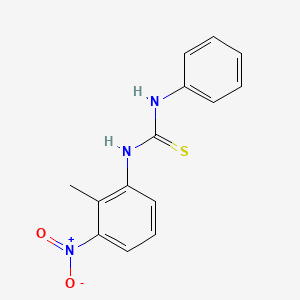
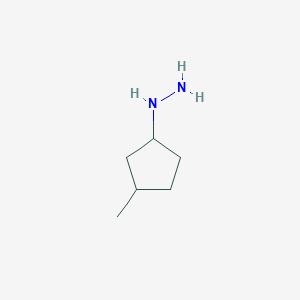
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)
